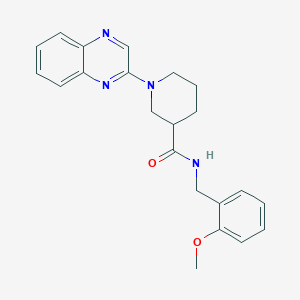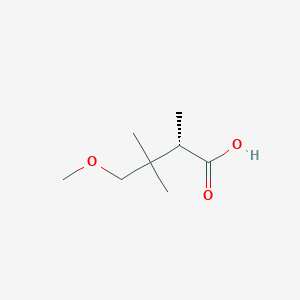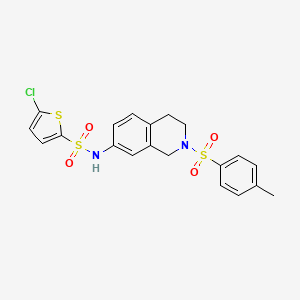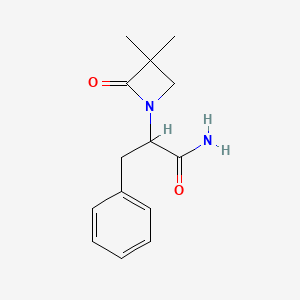
N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a part of the NBOMe series of chemicals which are primarily N-o-methoxybenzyl analogs of the 2C- X family of phenethylamines . They are known to be 5-HT2A (serotonin 2A) receptor agonists . These compounds are active at very low (sub-milligram) doses .
Applications De Recherche Scientifique
Crystallography and Material Science
The compound’s crystal structure can be studied for various applications in material science . Understanding the crystal structure can help in predicting its physical properties and potential uses in various fields.
Organic Synthesis
The compound can serve as an intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions, which can be useful in the production of various other compounds.
Neurotoxicity Studies
The compound, particularly its NBOMe variant, has been used in studies exploring neurotoxicity . These studies can help understand the compound’s effects on the nervous system and its potential implications for neurological health.
Psychoactive Substance Research
The compound, especially when modified with an N-2-methoxybenzyl group to form an NBOMe drug, has potent psychoactive effects . It can be used in research to understand the mechanisms of psychoactive substances and their effects on the brain.
Fluorescent Probes
The compound could potentially be used in the development of fluorescent probes . Fluorescent probes are used in various fields such as biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity.
Polymer Production
The compound, particularly its F3222-1590 variant, can be used in the production of flexible urethane slabstock foams . These foams can range from extra super soft to extra firm, with varying densities, providing an optimized balance of foam hardness, mechanical properties, and processing ease.
Safety and Hazards
NBOMe compounds, including N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, have been associated with numerous cases of toxicity and multiple fatalities . They are known to cause severe adverse effects, including hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs .
Orientations Futures
Given the potential hazards associated with N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide and other NBOMe compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more detailed studies on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. It is also crucial to develop effective detection and identification methods for these compounds .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-11-5-2-7-16(20)13-24-22(27)17-8-6-12-26(15-17)21-14-23-18-9-3-4-10-19(18)25-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIFKGVOXZYQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)

![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)
![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)







![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2477644.png)
![2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)